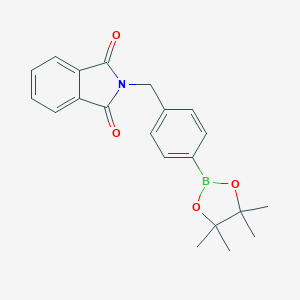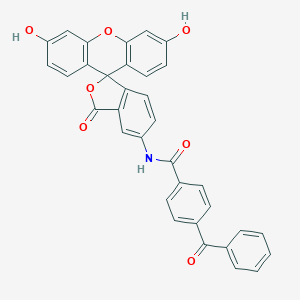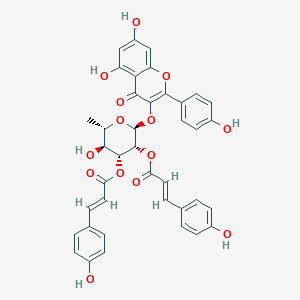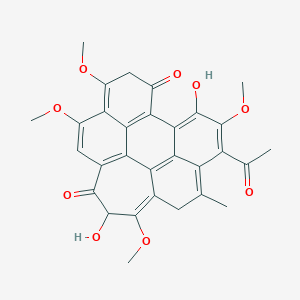
Ammonium tetrafluorosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium tetrafluorosuccinate is a compound that has been developed for use as a polymerization processing aid in the manufacture of fluoropolymers. It is part of a class of chemicals that have been evaluated for their potential chronic toxicity and carcinogenicity, particularly in the context of occupational exposure during manufacturing processes .
Synthesis Analysis
The synthesis of ammonium tetrafluorosuccinate-related compounds often involves the use of ammonium or tetraalkylammonium salts as intermediates or reactants. For example, the synthesis of related fluorinated compounds can be achieved by reacting specific ammonium salts with other reagents to introduce the desired fluorinated functional groups .
Molecular Structure Analysis
The molecular structure of ammonium tetrafluorosuccinate itself is not directly discussed in the provided papers. However, related compounds such as ammonium tetrafluoroborate have been studied, revealing transformations between different phases at varying temperatures and detailed crystallographic information, which can provide insights into the bonding and geometry of similar ammonium-based fluorinated compounds .
Chemical Reactions Analysis
The chemical behavior of ammonium tetrafluorosuccinate under various conditions is not explicitly detailed in the provided papers. However, the related compound ammonium tetrafluoroborate has been shown to undergo phase transformations, which suggests that ammonium tetrafluorosuccinate may also exhibit interesting reactivity, particularly in response to temperature changes .
Physical and Chemical Properties Analysis
The physical and chemical properties of ammonium tetrafluorosuccinate can be inferred from studies on similar compounds. For instance, the chronic toxicity and carcinogenicity study of a related ammonium compound in Sprague–Dawley rats provides information on the biological effects of chronic exposure, indicating that high doses can lead to liver injury and the formation of benign tumors in certain organs . Additionally, the aquatic hazard and bioaccumulation study of a similar compound suggest low concern for aquatic hazard and bioaccumulation in aquatic organisms, which can be relevant for understanding the environmental impact of ammonium tetrafluorosuccinate .
Applications De Recherche Scientifique
Electrochemical Applications
One notable application of related ammonium salts is in the field of electrochemistry. For instance, ammonium tetrafluoroborate has been investigated for its use in electric double layer capacitors (EDLCs), demonstrating a wide potential window and high ionic conductivity. This makes it a practical choice for electrochemical capacitors due to its enhanced capacity and durability over traditional electrolytes (Sato, Masuda, & Takagi, 2004).
Nuclear Materials Processing
In the nuclear industry, research has focused on the recovery of uranium and ammonium fluoride from liquid residues, ending with the production of uranium tetrafluoride (UF4). This compound is critical for manufacturing metallic uranium, used as a raw material for uranium silicide, a preferred compound for nuclear fuel in research reactors (Neto, Carvalho, Garcia, Saliba-Silva, Riella, & Durazzo, 2017).
Chemical Vapor Deposition (CVD)
Ammonium tetrafluoroborate has also been utilized in chemical vapor deposition (CVD) processes to synthesize boron nitride (BN) coatings and nanotubes. Despite previous assumptions that it could not be used as a CVD precursor, research has shown that in the presence of a promoter such as MgCl2, crystalline BN phases and collapsed BN nanotubes can be produced (Tang, Bando, Shen, Zhi, & Golberg, 2006).
Propriétés
IUPAC Name |
diazanium;2,2,3,3-tetrafluorobutanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F4O4.2H3N/c5-3(6,1(9)10)4(7,8)2(11)12;;/h(H,9,10)(H,11,12);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMYEKRVNAZKOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(=O)[O-])(F)F)(F)F)[O-].[NH4+].[NH4+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372237 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ammonium tetrafluorosuccinate | |
CAS RN |
126996-02-9 |
Source


|
| Record name | Ammonium perfluorobutanedioiate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


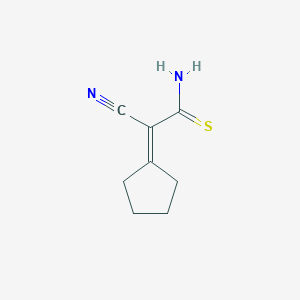
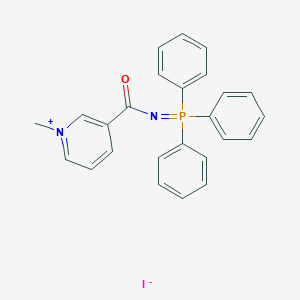
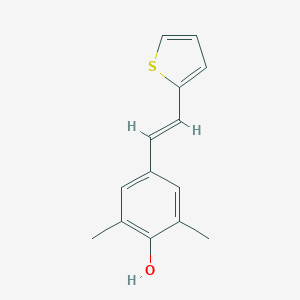
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)

